Galidesivir
Galidesivir
Galidesivir is an adenosine analogue that has been investigated for use against Zaire Ebolavirus. In animal studies, galidesivir was effective in increasing the survival rates from infections caused by various pathogens, including Ebola, Marburg, Yellow Fever and Zika viruses. In vitro, it displayed broad-spectrum antiviral activity against various negative- and positive-sense RNA viruses, including coronaviruses, filoviruses, and arenaviruses. Phase 1 clinical trials have begun to determine the safety of this drug in humans. Because of its activity against other coronaviruses, it may be studied as a potential therapy for COVID-19.
Brand Name:
Vulcanchem
CAS No.:
249503-25-1
VCID:
VC0515620
InChI:
InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1
SMILES:
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O
Molecular Formula:
C11H15N5O3
Molecular Weight:
265.27 g/mol
Galidesivir
CAS No.: 249503-25-1
Inhibitors
VCID: VC0515620
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol
CAS No. | 249503-25-1 |
---|---|
Product Name | Galidesivir |
Molecular Formula | C11H15N5O3 |
Molecular Weight | 265.27 g/mol |
IUPAC Name | (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
Standard InChI | InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1 |
Standard InChIKey | AMFDITJFBUXZQN-KUBHLMPHSA-N |
Isomeric SMILES | C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O |
SMILES | C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O |
Canonical SMILES | C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O |
Description | Galidesivir is an adenosine analogue that has been investigated for use against Zaire Ebolavirus. In animal studies, galidesivir was effective in increasing the survival rates from infections caused by various pathogens, including Ebola, Marburg, Yellow Fever and Zika viruses. In vitro, it displayed broad-spectrum antiviral activity against various negative- and positive-sense RNA viruses, including coronaviruses, filoviruses, and arenaviruses. Phase 1 clinical trials have begun to determine the safety of this drug in humans. Because of its activity against other coronaviruses, it may be studied as a potential therapy for COVID-19. |
Synonyms | 2-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol BCX-4430 BCX4430 Galidesivir ImmA cpd immucillin A immucillin-A |
Reference | 1: Elfiky AA. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study [published online ahead of print, 2020 Mar 25]. Life Sci. 2020;253:117592. doi:10.1016/j.lfs.2020.117592 2: Eyer L, Nougairède A, Uhlířová M, et al. An E460D Substitution in the NS5 Protein of Tick-Borne Encephalitis Virus Confers Resistance to the Inhibitor Galidesivir (BCX4430) and Also Attenuates the Virus for Mice. J Virol. 2019;93(16):e00367-19. Published 2019 Jul 30. doi:10.1128/JVI.00367-19 3: Westover JB, Mathis A, Taylor R, et al. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters. Antiviral Res. 2018;156:38‐45. doi:10.1016/j.antiviral.2018.05.013 |
PubChem Compound | 10445549 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume